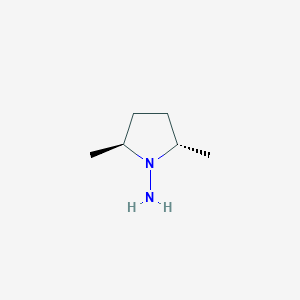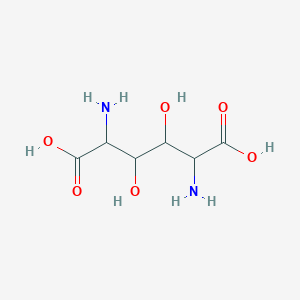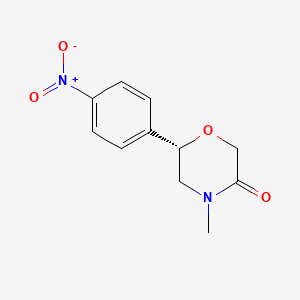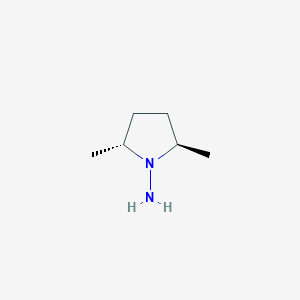![molecular formula C16H18O2S B14185396 1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 876173-97-6](/img/structure/B14185396.png)
1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound that features a naphthalene ring, a sulfanyl group, and a prop-2-en-1-yl ether
Méthodes De Préparation
The synthesis of 1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-2-thiol with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the naphthalene ring can yield dihydronaphthalene derivatives.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying the interactions of sulfanyl and ether groups with biological macromolecules. In medicine, it has potential applications as a therapeutic agent due to its unique structural features. In industry, it can be used as an intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ether group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol can be compared with other similar compounds, such as naphthalene-2-thiol and 3-chloropropan-1-ol. While these compounds share some structural features, the presence of both the sulfanyl and ether groups in this compound gives it unique properties and potential applications. Other similar compounds include naphthalene derivatives with different substituents, which may exhibit distinct chemical and biological activities.
Propriétés
Numéro CAS |
876173-97-6 |
|---|---|
Formule moléculaire |
C16H18O2S |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-naphthalen-2-ylsulfanyl-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C16H18O2S/c1-2-9-18-11-15(17)12-19-16-8-7-13-5-3-4-6-14(13)10-16/h2-8,10,15,17H,1,9,11-12H2 |
Clé InChI |
XNWHAKGVWZFNES-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(CSC1=CC2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)
![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)



![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol](/img/structure/B14185353.png)

![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)




![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
